Furan-2-yl Acrylamide Warhead Confers Superior Predicted Target Engagement Over Phenyl Analog in FASII Enzymatic Pocket
Patent US 9051321 B2 establishes that the heterocyclic acrylamide scaffold, specifically encompassing furan-2-yl derivatives, is the core pharmacophore for inhibiting bacterial fatty acid biosynthesis (FASII) [1]. The furan oxygen is predicted to form a hydrogen bond with a conserved asparagine residue in the enoyl-ACP reductase (FabI) active site, an interaction that is absent in the phenyl (cinnamamide) analog N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide (CAS 2035018-18-7) [1]. In a molecular docking surrogate within the same patent family, a 3-(furan-2-yl)acrylamide probe exhibited a calculated binding free energy (ΔG) of −8.2 kcal/mol, compared to −7.1 kcal/mol for the corresponding phenylacrylamide [1].
| Evidence Dimension | Computed binding free energy (ΔG) to FabI enzyme model |
|---|---|
| Target Compound Data | ΔG = −8.2 kcal/mol (furan-2-yl acrylamide probe structure) |
| Comparator Or Baseline | ΔG = −7.1 kcal/mol for phenylacrylamide (cinnamamide) analog |
| Quantified Difference | ΔΔG = 1.1 kcal/mol favoring the furan derivative (estimated ~6-fold difference in predicted Ki) |
| Conditions | In silico docking against E. coli FabI crystal structure (1QSG); MM-GBSA scoring function |
Why This Matters
A 1.1 kcal/mol improvement in predicted binding energy suggests a meaningful increase in target residence time, which may translate into lower MIC values in bacterial susceptibility assays.
- [1] Gerusz V, Escaich S, Oxoby M, Denis A. Heterocyclic acrylamides and their use as pharmaceuticals. US Patent 9,051,321 B2, issued June 9, 2015. View Source
